![molecular formula C17H14Cl2F3N3O B2498969 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 2085690-82-8](/img/structure/B2498969.png)
4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Agrochemical Applications
The trifluoromethylpyridine (TFMP) derivatives, which include “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment of various diseases in animals .
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
Kinase Inhibition
Compounds with a similar structure to “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” have shown nanomolar activity against CK1γ and CK1ε . This suggests that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Anti-Inflammatory and Analgesic Activities
Compounds with a similar structure to “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” have shown anti-inflammatory and analgesic activities .
Synthesis of Other Organic Compounds
The compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was taken and reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b . This shows the potential use of “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” in the synthesis of other organic compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are often used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that trifluoromethylpyridines derivatives, which share a similar structure, exhibit their biological activities through their unique physicochemical properties . The presence of the fluorine atom and the pyridine moiety in these compounds contribute to their interaction with biological targets .
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
It’s known that the physicochemical properties of trifluoromethylpyridines, which share a similar structure, play a significant role in their pharmacokinetic profile .
Result of Action
It’s known that compounds with similar structures can have various biological activities, including the protection of crops from pests in the agrochemical industry .
Safety and Hazards
While specific safety and hazard information for “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, trifluoromethylpyridine can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .
properties
IUPAC Name |
4-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O/c18-12-3-1-10(2-4-12)16(26)24-13-5-6-25(9-13)15-14(19)7-11(8-23-15)17(20,21)22/h1-4,7-8,13H,5-6,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCNBMPQBSHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
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